Camphor monobromide
Description
Significance of Bridged Bicyclic Terpenoids in Modern Organic Chemistry Research
Bridged bicyclic terpenoids, a class of natural products to which camphor (B46023) belongs, are of immense interest in modern organic chemistry. Their rigid, three-dimensional structures present unique stereochemical challenges and opportunities for synthetic chemists. nih.govchemimpex.com These frameworks are found in a wide array of biologically active natural products, making them attractive targets for total synthesis. rsc.orgrsc.org The inherent strain and conformational constraints of bridged bicyclic systems, such as the bicyclo[2.2.1]heptane core of camphor, lead to unique reactivity and have been pivotal in the development of fundamental concepts in physical organic chemistry, including Bredt's rule. rsc.orggoogle.com Furthermore, their well-defined structures make them excellent scaffolds for the design of chiral auxiliaries, catalysts, and probes for studying biological processes. pillbuys.comchemimpex.comnordmann.global
Historical Evolution of Research on Halogenated Camphor Derivatives
The study of camphor and its derivatives has a rich history, playing a crucial role in the structural elucidation of terpenes in the 19th and early 20th centuries. The halogenation of camphor, in particular, has been a subject of investigation for over a century. Early work by chemists such as Marsh in 1890 explored the action of bromine on camphor, leading to the discovery of isomeric halogenated derivatives. These early studies were instrumental in understanding the reactivity of the camphor skeleton and the stereochemical outcomes of reactions on bridged systems. The development of methods to introduce halogens at specific positions on the camphor molecule, such as the C3 position to form camphor monobromide, opened up new avenues for synthetic transformations and the preparation of a variety of camphor-based compounds. google.com
Overview of Contemporary Academic Inquiry into this compound Chemistry
Modern research on this compound, specifically 3-bromocamphor (B185472), continues to be an active area of investigation. Current academic inquiry focuses on several key aspects. Firstly, the development of more efficient and environmentally friendly methods for its synthesis is an ongoing pursuit. google.comdeepdyve.com Secondly, detailed spectroscopic and crystallographic studies continue to provide deeper insights into its precise three-dimensional structure and stereochemistry. rsc.orgrsc.org Thirdly, and perhaps most significantly, is its application in asymmetric synthesis. As a chiral building block, (+)-3-bromocamphor is utilized in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. chemimpex.com Its role as a chiral auxiliary in various stereoselective reactions is also a major focus of contemporary research. pillbuys.comsigmaaldrich.comethz.ch Furthermore, the unique reactivity of the carbon-bromine bond in this sterically hindered environment is being explored in various chemical transformations, including nucleophilic substitution reactions. rsc.orgpillbuys.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGUMDNKHJLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(=O)C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Camphor Monobromide Isomers
Regioselective Bromination of Camphor (B46023) and its Derivatives
The regioselectivity of camphor bromination is highly dependent on the reaction conditions and the nature of the brominating agent. The primary sites for functionalization are the enolizable C3 position and the sterically accessible methyl groups at C8, C9, and C10. cdnsciencepub.com
Acid-Catalyzed Bromination Protocols
Acid-catalyzed methods are the most common for achieving regioselective bromination of the camphor skeleton. The choice of acid and solvent system can direct the bromination to different positions, often involving complex skeletal rearrangements.
The C3 position is readily brominated under acidic conditions. A standard procedure involves the reaction of camphor with bromine in a solvent like glacial acetic acid, which can yield (+)-3-bromocamphor in high yields, such as 97%. rasayanjournal.co.in
More forceful conditions are required for bromination at the methyl groups, which typically proceeds through Wagner-Meerwein rearrangements of a protonated camphor intermediate. escholarship.orgcdnsciencepub.com For instance, treating (+)-3-bromocamphor with bromine in chlorosulfonic acid (Br₂/ClSO₃H) leads to the formation of (+)-3,9-dibromocamphor. cdnsciencepub.comescholarship.org This reaction proceeds via protonation of the ketone, followed by a Wagner-Meerwein rearrangement to form a camphene-like intermediate, which is then brominated at the C9 position before rearranging back to the camphor framework. cdnsciencepub.com
Similarly, the C8 position can be functionalized using a sequence starting from 3,3-dibromocamphor. Treatment with Br₂/ClSO₃H induces a series of rearrangements, including a crucial 3,2-endo-methyl shift, to form (+)-3,3,8-tribromocamphor. cdnsciencepub.comrsc.org Subsequent selective debromination at the C3 position using zinc dust in acetic acid (Zn/HOAc) affords optically pure (+)-8-bromocamphor. researchgate.netrsc.orgrsc.org
The C10-position can also be brominated under acidic conditions. The reaction of (+)-3,9-dibromocamphor with bromine in chlorosulfonic acid over an extended period (5 days) yields (+)-3,9,10-tribromocamphor. cdnsciencepub.com
Radical-Mediated Bromination Pathways
Radical-mediated pathways offer an alternative to acid-catalyzed methods. These reactions often involve a radical initiator or photolysis to generate a bromine radical. An efficient procedure for preparing camphorquinone (B77051) from camphor involves an initial bromination step followed by an oxidation reaction. tandfonline.com The proposed mechanism speculates that a bromine radical (Br•) is generated, which then abstracts a hydrogen atom from camphor to form a camphor radical. This radical then reacts to form 3-bromocamphor (B185472), propagating a radical chain reaction. tandfonline.com The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common strategy for allylic and benzylic bromination and can be applied to camphor derivatives, particularly for functionalizing the methyl groups through pathways involving radical intermediates. pillbuys.com
Enantioselective Synthesis of Specific Bromocamphor Isomers
The enantioselective synthesis of bromocamphor isomers typically relies on using an enantiomerically pure starting material, such as (+)-camphor or (-)-camphor. The chirality of the starting material directs the stereochemical outcome of the reaction, even through multiple skeletal rearrangements.
3-Bromocamphor: Direct bromination of (+)-camphor with bromine in acetic acid provides (R)-(+)-3-bromocamphor with high yield and enantiopurity. rasayanjournal.co.innordmann.global This compound is a versatile chiral building block for further synthetic transformations. chemimpex.comsigmaaldrich.com
8-Bromocamphor: The synthesis of enantiopure (+)-8-bromocamphor is a multi-step process that highlights the complexity of controlling regioselectivity. It is typically achieved by the bromination of 3,3-dibromocamphor with Br₂/ClSO₃H to give 3,3,8-tribromocamphor, followed by selective reduction with Zn/HOAc to remove the two bromine atoms at the C3 position. rsc.orgrsc.org This method preserves the stereointegrity of the chiral center.
9-Bromocamphor (B1239878): Enantiopure 9-bromocamphor is synthesized from (+)-3-bromocamphor using Br₂/ClSO₃H. escholarship.org The reaction proceeds through a series of Wagner-Meerwein and Nametkin rearrangements, which ultimately lead to bromination at the C9 methyl group. cdnsciencepub.com
Table 1: Selected Enantioselective Syntheses of Bromocamphor Isomers
| Target Isomer | Starting Material | Key Reagents | Yield | Reference(s) |
|---|---|---|---|---|
| (+)-3-Bromocamphor | (+)-Camphor | Br₂, Acetic Acid | 97% | rasayanjournal.co.in |
| (+)-8-Bromocamphor | (+)-3,3-Dibromocamphor | 1. Br₂, ClSO₃H 2. Zn, Acetic Acid | ~33% (overall) | scielo.org.za |
| (+)-9-Bromocamphor | (+)-3-Bromocamphor | Br₂, ClSO₃H | Moderate | escholarship.org |
| (+)-10-Bromocamphor | (+)-Camphor | 1. Tf₂O 2. LiAlH₄ 3. NBS | 87% (overall) | pillbuys.com |
Controlled Synthesis of Polybrominated Camphor Derivatives
The synthesis of di- and tri-brominated camphors requires precise control over reaction conditions to achieve the desired regioselectivity.
Dibromocamphors: 3,3-Dibromocamphor is a key intermediate synthesized by the further bromination of 3-bromocamphor. ontosight.airsc.org Other dibrominated isomers are accessible through rearrangement pathways. For example, (+)-3,8-dibromocamphor can be prepared by reacting (+)-8-bromocamphor with bromine in acetic acid at 80°C. cdnsciencepub.com Similarly, (+)-9,10-dibromocamphor is obtained by the selective debromination of (+)-3,9,10-tribromocamphor using zinc and acetic acid. cdnsciencepub.com
Tribromocamphors: Tribromocamphor can be synthesized by adding bromine and chlorosulfonic acid to (+)-3,3-dibromocamphor. rasayanjournal.co.in The synthesis of (+)-3,9,10-tribromocamphor is achieved by treating (+)-3,9-dibromocamphor with Br₂/ClSO₃H, and (+)-3,8,10-tribromocamphor is made from (+)-3,8-dibromocamphor under similar conditions. cdnsciencepub.com These polybrominated compounds serve as precursors to other disubstituted camphor derivatives. cdnsciencepub.com
Table 2: Synthesis of Polybrominated Camphor Derivatives
| Compound | Starting Material | Key Reagents | Yield | Reference(s) |
|---|---|---|---|---|
| (+)-3,3-Dibromocamphor | (+)-3-Bromocamphor | Bromine, Acetic Acid | - | rsc.org |
| (+)-3,8-Dibromocamphor | (+)-8-Bromocamphor | Br₂, Acetic Acid | ~71% | cdnsciencepub.com |
| (+)-9,10-Dibromocamphor | (+)-3,9,10-Tribromocamphor | Zn, Acetic Acid | 62% | cdnsciencepub.com |
| (+)-3,9,10-Tribromocamphor | (+)-3,9-Dibromocamphor | Br₂, ClSO₃H | 50% | cdnsciencepub.com |
Development of Ultrasonically Assisted Synthetic Procedures
The application of ultrasound in organic synthesis has been shown to accelerate reaction rates, increase yields, and enable reactions under milder conditions. The bromination of camphor has been successfully performed using ultrasonic assistance. rasayanjournal.co.in In these procedures, a reaction mixture is irradiated in a sonicator bath, and the significant rate accelerations are attributed to the effects of acoustic cavitation. rasayanjournal.co.inresearchgate.net This technique provides a greener and more efficient alternative to conventional heating methods for preparing compounds like 3-bromocamphor. rasayanjournal.co.in
Mechanistic Investigations of Reactions Involving Camphor Monobromide
Studies on Electrophilic Substitution and Addition Mechanisms
The rigid bicyclic framework of camphor (B46023) monobromide provides a unique substrate for studying the mechanisms of electrophilic substitution and addition reactions. These investigations often reveal complex rearrangements and stereochemical outcomes that are crucial for understanding reaction pathways in sterically hindered systems.
The Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement, is a prominent feature in the chemistry of camphor derivatives. wikipedia.org This rearrangement involves the migration of an alkyl, aryl, or hydride group to an adjacent carbocationic center. In the context of camphor monobromide, these rearrangements are often initiated by the formation of a carbocation, typically through the loss of the bromide ion or protonation of the carbonyl group under acidic conditions. cdnsciencepub.comcore.ac.uk
Studies have shown that the transformation of camphor derivatives can involve a sequence of Wagner-Meerwein shifts, often in competition with other rearrangements. core.ac.ukscielo.org.za For instance, the acid-catalyzed racemization of camphor, a process related to the behavior of brominated camphor, is explained by a mechanism involving Wagner-Meerwein rearrangements, 3,2-exo-methyl shifts, and 6,2-hydride shifts. cdnsciencepub.com These rearrangements lead to intermediates where the original methyl groups become electrophilic exo-methylene groups, which can then react with electrophiles. cdnsciencepub.com
Computational studies have been employed to explore the feasibility of proposed mechanistic pathways involving Wagner-Meerwein rearrangements. For example, in the transformation of 3,3-dibromocamphor, density functional theory (DFT) calculations suggested that a concerted mechanism involving a Wagner-Meerwein rearrangement and a 2,3-exo-bromide shift is energetically favorable. scielo.org.za
The general mechanism for electrophilic aromatic substitution, which shares the concept of an electrophilic attack leading to a cationic intermediate, involves two main steps: the electrophile forms a sigma-bond to the ring, creating a positively charged intermediate, followed by the removal of a proton to restore aromaticity. libretexts.org While camphor is not aromatic, the stability of the intermediate carbocation and the energetic favorability of subsequent rearrangements are key factors determining the reaction pathway.
Intramolecular methyl shifts, particularly 3,2-methyl shifts, are another critical aspect of the mechanistic landscape of this compound reactions. These shifts, like Wagner-Meerwein rearrangements, proceed through carbocation intermediates. The stereochemistry of the camphor framework often dictates whether the shift will be exo or endo.
Evidence for a 3,2-endo-methyl shift has been presented in the C(8)-bromination of 3,3-dibromocamphor. cdnsciencepub.comcdnsciencepub.com It is proposed that steric hindrance from C(7)-syn bromine substituents in the reaction intermediates inhibits the more common 3,2-exo-methyl shift, thereby favoring the endo pathway. cdnsciencepub.com The rearrangement of (+)-3-bromocamphor to (-)-6-bromocamphor is also supported by a mechanism involving a 3,2-endo-methyl shift. cdnsciencepub.comcdnsciencepub.com
The interplay between Wagner-Meerwein rearrangements and methyl shifts is complex. Racemization pathways for camphene, a related bicyclic monoterpene, involve competitive Wagner-Meerwein shifts and both exo- and endo-3,2-methyl shifts. core.ac.uk The relative rates of these competing pathways are influenced by the specific reaction conditions and the structure of the substrate. core.ac.uk
Elucidation of Wagner-Meerwein Rearrangements
Radical Reaction Pathways and Electron Transfer Mechanisms (e.g., SRN1 reactions)
This compound can undergo reactions via radical pathways, particularly through the SRN1 (substitution nucleophilic radical) mechanism. rsc.org This multi-step process is initiated by an electron transfer to the substrate, forming a radical anion which then fragments to a radical and a halide anion. chemistry-chemists.com
The presence of the carbonyl group in α-haloketones like this compound facilitates the initial electron transfer step by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Photostimulated reactions of endo-3-bromocamphor with arylthiolate ions have been shown to produce both substitution and reduction products, indicative of a radical mechanism. rsc.orgresearchgate.net
The SRN1 mechanism involves the following key steps:
Initiation: Electron transfer to the substrate (ArX) to form a radical anion (ArX•⁻).
Propagation:
Fragmentation of the radical anion to an aryl radical (Ar•) and the leaving group anion (X⁻).
Reaction of the aryl radical with a nucleophile (Nu⁻) to form the radical anion of the product (ArNu•⁻).
Electron transfer from the product radical anion to the substrate, regenerating the substrate radical anion and forming the final product (ArNu). chemistry-chemists.com
Studies on the reduction of α-bromocamphor with tertiary amines, such as N,N-dimethylaniline (DMA) and triethylamine (B128534) (TEA), have shown that the reaction proceeds through a free-radical chain mechanism. cdnsciencepub.comcdnsciencepub.com At high temperatures, the reaction can be initiated thermally, while at lower temperatures, a radical initiator like di-tert-butylperoxide is required. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves an electron transfer from the amine to the bromocamphor, leading to the formation of a camphor radical. cdnsciencepub.com The termination step often involves the dimerization of this camphor radical. cdnsciencepub.comcdnsciencepub.com
The reactivity of the 3-camphoryl radical, formed during these processes, is also a subject of study. Its stability, due to conjugation with the carbonyl group, can influence the product distribution, sometimes favoring reduction over substitution.
Acid-Catalyzed Racemization and Isomerization Processes of Bromocamphor
Under acidic conditions, bromocamphor derivatives can undergo racemization and isomerization. These processes are typically explained by mechanisms involving carbocation intermediates and subsequent rearrangements. cdnsciencepub.comresearchgate.net
The acid-catalyzed partial racemization of camphor itself provides a foundational model for understanding these transformations. The proposed mechanism involves a series of Wagner-Meerwein rearrangements, 3,2-exo-methyl shifts, and 6,2-hydride shifts. cdnsciencepub.com This sequence of events can lead to the formation of the enantiomeric form of the starting material, resulting in racemization.
Similarly, the isomerization of one bromocamphor isomer to another can be rationalized by these mechanistic principles. For example, the conversion of (+)-3-bromocamphor into (-)-6-bromocamphor is facilitated by acid catalysis. cdnsciencepub.comcdnsciencepub.com A proposed mechanism for this transformation also invokes rearrangements within the camphor framework. cdnsciencepub.com The conversion of (+)-endo-3-bromocamphor to (-)-endo-6-bromocamphor in the presence of chlorosulfonic acid is a specific example of such an isomerization. cdnsciencepub.com
Furthermore, the formation of various brominated camphor derivatives can be explained by a general mechanistic scheme that includes pathways for racemization and isomerization. researchgate.netresearchgate.net For instance, the conversion of (+)-camphor into partially racemic 9-bromocamphor (B1239878) and the isomerization of (+)-3,9-dibromocamphor to (–)-6,9-dibromocamphor are encompassed within this framework. researchgate.net
Reductive Debromination Reaction Mechanisms (e.g., with amines)
The reductive debromination of this compound, particularly α-bromocamphor, has been investigated using various reagents, with amines being a notable class. These reactions typically proceed through a radical mechanism.
The reduction of α-bromocamphor with tertiary amines like N,N-dimethylaniline (DMA) or triethylamine (TEA) follows a free-radical chain sequence. cdnsciencepub.comcdnsciencepub.com The mechanism is believed to involve an electron transfer from the amine to the bromocamphor, generating a camphor radical which then abstracts a hydrogen atom to form camphor. cdnsciencepub.com The reaction is more efficient in polar solvents, which is consistent with an electron transfer process. cdnsciencepub.com
Primary amines can also effect the reductive debromination of endo-(+)-3-bromocamphor, often followed by the formation of a camphanimine. scielo.brresearchgate.netscielo.br This reaction can be carried out without the need for a separate solvent or metal catalyst. scielo.brscielo.br The efficiency of the debromination is influenced by the polarity of the amine, with more polar amines like ethanolamine (B43304) being more effective. scielo.brresearchgate.netscielo.br DFT calculations support a radical mechanism for this process and indicate that the reaction with the more polar ethanolamine is energetically more favorable. scielo.brresearchgate.netscielo.br The proposed mechanism suggests that reactive oxygen species, formed from the amine, may play a role in initiating the radical chain. scielo.br
The general scheme for the reductive debromination with primary amines involves the initial formation of a radical, followed by hydrogen abstraction and subsequent condensation of the resulting camphor with the amine to form the imine. researchgate.net
Data Tables
Table 1: Products of Photostimulated Reaction of endo-3-bromocamphor with Arylthiolate Ions rsc.org
| Arylthiolate Nucleophile | Substitution Product Yield (%) | Reduction Product (Camphor) Yield (%) |
| Benzenethiolate (2) | 45 | 40 |
| 4-Methoxybenzenethiolate (3) | 42 | 48 |
| 4-Methylbenzenethiolate (4) | 40 | 45 |
| 2-Naphthalenethiolate (5) | 35 | 50 |
| Pyridin-2-thiolate (6) | 30 | 55 |
| Yields were quantified by GLC using the internal standard method. A 0.1 M substrate concentration was used in DMSO. |
Table 2: Reductive Debromination of endo-(+)-3-bromocamphor with Primary Amines scielo.brresearchgate.net
| Primary Amine | Reaction Time (h) | Product (Camphanimine) | Isolated Yield (%) |
| n-Hexylamine | 24 | N-hexylcamphanimine | 75 |
| Ethanolamine | 8 | N-(2-hydroxyethyl)camphanimine | 85 |
| Ethylene diamine | 6 | N,N'-bis(camphylidene)ethylenediamine | 88 |
| n-Butylamine | 48 | N-butylcamphanimine | 60 |
| Reactions were performed under reflux conditions. |
Stereochemical Aspects and Chiral Applications in Chemical Research
Determination of Absolute Configuration of Camphor (B46023) Monobromide Enantiomers
The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. For camphor and its derivatives, this has been a subject of historical and ongoing research. Early work relied on chemical correlation, but modern techniques, particularly single-crystal X-ray diffraction, have provided definitive proof.
The absolute configuration of (+)-3-bromocamphor has been rigorously established through X-ray single-crystal diffraction. researchgate.net In these studies, the bromine atom acts as an anomalous scatterer for MoKα radiation, allowing for the direct determination of the three-dimensional arrangement of atoms in space. researchgate.net The results of these crystallographic analyses confirm the configuration previously proposed based on chemical evidence. researchgate.net Specifically, in (+)-camphor, the C7 bridge atom is situated behind the mean plane of the cyclohexane (B81311) ring when the atoms are numbered clockwise, with the C2-oxo group positioned accordingly. researchgate.net A redetermination of the crystal structure of (+)-3-bromocamphor further solidified this assignment, providing unambiguous proof of the absolute configuration of the key monoterpene, (+)-camphor. rsc.org
Crystals of (+)-3-bromocamphor belong to the monoclinic space group P2₁, with specific unit cell dimensions. rsc.org The structural analysis confirms the (1R, 3S, 4R) configuration for (+)-3-bromocamphor. This precise structural knowledge is crucial for its application in stereoselective synthesis, as the known configuration of the starting material dictates the stereochemical outcome of subsequent reactions.
Beyond X-ray crystallography, other methods are employed to determine the absolute configuration of chiral molecules. While not specific to camphor monobromide in the provided context, techniques like vibrational circular dichroism (VCD) and the analysis of NMR spectra in a chiral environment are powerful tools for stereochemical assignment. stackexchange.com For instance, the use of chiral solvating agents can induce chemical shift differences between enantiomers in their NMR spectra, a phenomenon that can be used for chiral discrimination. stackexchange.com
Enantioselective Synthesis Strategies Utilizing this compound as a Chiral Precursor
The inherent chirality of this compound makes it an excellent starting material for the synthesis of other enantiomerically pure compounds. This strategy, known as chiral pool synthesis, leverages the readily available and well-defined stereochemistry of a natural product to introduce chirality into a target molecule.
Camphor and its derivatives, including bromocamphor, are widely used as chiral precursors in the synthesis of natural products and other complex organic molecules. chim.itiupac.org The rigid bornane skeleton provides a predictable stereochemical environment, influencing the approach of reagents and thus controlling the stereochemistry of the newly formed chiral centers. iupac.org For example, the synthesis of various camphor-derived heterocycles often begins with functionalization at positions C2, C3, and C10 of the camphor framework. chim.it
Reductive debromination of endo-(+)-3-bromocamphor with primary amines, for instance, leads to the formation of camphanimines. scielo.brscielo.br This reaction proceeds without the need for traditional reducing agents or organic solvents, and the polarity of the amine has been observed to influence the efficiency of the debromination process. scielo.brscielo.br The resulting imines can serve as versatile intermediates for further synthetic transformations.
Furthermore, camphor-derived building blocks are instrumental in the synthesis of chiral ligands and catalysts. uni-heidelberg.de The strategic modification of the camphor scaffold allows for the creation of a diverse array of chiral molecules with potential applications in asymmetric catalysis. uni-heidelberg.de
Diastereoselective Transformations and Product Control
When a chiral molecule like this compound undergoes a reaction that creates a new stereocenter, the two possible outcomes are diastereomers. The selective formation of one diastereomer over the other is known as diastereoselection, and it is a critical aspect of stereocontrolled synthesis. The camphor skeleton's inherent steric hindrance plays a pivotal role in directing the stereochemical course of these transformations.
A notable example is the highly diastereoselective synthesis of camphor-based chiral allenes. The reaction of (1R)-(+)-camphor with an alkynyllithium reagent, followed by the reduction of the resulting propargyl alcohol derivatives with aluminum hydride, furnishes chiral allenes with excellent diastereoselectivity. lookchem.com The stereochemistry of the newly formed allenes is dictated by the camphor framework, with the reduction proceeding through a selective intermolecular anti-addition of the hydride ion. lookchem.com
Similarly, the alkylation of camphor-based chiral auxiliaries demonstrates excellent diastereocontrol. For instance, a 2-phenylimino-2-oxazolidine auxiliary derived from natural (+)-camphor, when N-acylated and subsequently treated with an alkylating agent, yields the alkylated products with diastereomeric excesses often exceeding 99%. rhhz.net The sterically demanding camphor moiety effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and ensuring high stereoselectivity. rhhz.net
The development of new camphor-based auxiliaries is an active area of research, with the goal of further enhancing diastereoselectivity in various chemical transformations, such as the synthesis of cyclopentenones. hawaii.edu
Chiral Discrimination Studies in Host-Guest Complexes Involving Bromocamphor
Chiral discrimination, the ability of a chiral entity to differentiate between the enantiomers of another chiral compound, is a fundamental process in nature and a key area of research in supramolecular chemistry. Host-guest chemistry provides a powerful platform for studying and exploiting these interactions.
Deoxycholic acid (DCA), a chiral bile acid, has been shown to act as a chiral host capable of discriminating between the enantiomers of endo-3-bromocamphor. ox.ac.ukox.ac.ukox.ac.uk When DCA is co-crystallized with racemic endo-3-bromocamphor, it selectively forms a 1:1 adduct with the (1S)-endo-(-)-3-bromocamphor enantiomer. ox.ac.ukox.ac.ukox.ac.uk This selective inclusion results in the separation of the enantiomers, with the (1S) enantiomer being incorporated into the host-guest complex while the (1R) enantiomer remains in the solution. ox.ac.uk
These host-guest complexes have been characterized by single-crystal X-ray diffraction, providing detailed structural insights into the nature of the chiral recognition. ox.ac.ukox.ac.uk The specific interactions between the host and the preferred guest enantiomer, such as hydrogen bonding and van der Waals forces, are responsible for the observed selectivity. Variable temperature studies using solid-state NMR and X-ray diffraction have further elucidated the dynamic nature of these complexes and the factors governing chiral discrimination. ox.ac.ukacs.org
Interestingly, while DCA successfully resolves racemic endo-3-bromocamphor, attempts to co-crystallize DCA with pure (1R)-endo-(+)-3-bromocamphor resulted in the crystallization of the free guest and the formation of a glassy solid, highlighting the specific nature of the host-guest interaction. ox.ac.ukresearchgate.net
This compound as a Source for Chiral Auxiliaries and Ligand Precursors in Asymmetric Catalysis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Camphor and its derivatives, including this compound, are widely used as chiral auxiliaries due to their rigid structure, ready availability in both enantiomeric forms, and the high levels of stereocontrol they can induce. unige.chmdpi.com
Bornane-10,2-sultam, which can be synthesized from camphorsulfonic acid (derived from camphor), is a highly effective and widely used chiral auxiliary. iupac.orgunige.ch N-enoyl derivatives of this sultam undergo a variety of highly diastereoselective reactions, including Diels-Alder additions, dihydroxylations, and 1,4-additions. unige.ch
Camphor-derived compounds are also crucial precursors for the synthesis of chiral ligands used in asymmetric catalysis. chim.itukzn.ac.zametu.edu.tr These ligands coordinate to a metal center, creating a chiral catalytic complex that can promote a chemical reaction to proceed enantioselectively. For example, chiral pyridyl alcohol ligands derived from camphor have been successfully used as catalysts in the alkylation of aldehydes with diethylzinc (B1219324), achieving moderate to good enantioselectivity. ukzn.ac.za Similarly, camphor-derived amino alcohols and aminodiols have been employed as ligands in the enantioselective addition of diethylzinc to aldehydes. scirp.org
Advanced Spectroscopic and Crystallographic Elucidation Techniques in Camphor Monobromide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, including camphor (B46023) monobromide. This powerful analytical method provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in piecing together the complex structure of camphor and its derivatives.
One-Dimensional (1D) NMR Analyses
One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) NMR, offers a fundamental yet detailed picture of the molecular environment of camphor monobromide.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For camphor derivatives, the ¹H NMR spectrum typically reveals distinct signals for the methyl groups and the various methylene (B1212753) and methine protons within the bicyclic system. scielo.org.za In the case of this compound, the introduction of the bromine atom causes a significant downfield shift for the proton attached to the same carbon (the α-proton) due to the deshielding effect of the halogen. The chemical shift, multiplicity (splitting pattern), and coupling constants of this and other signals are crucial for assigning the stereochemistry and conformation of the molecule. emerypharma.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the carbon skeleton. researchgate.net Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atom bonded to the bromine atom (C-Br) experiences a significant shift in its resonance frequency compared to the parent camphor molecule. researchgate.net The chemical shifts of the carbonyl carbon and the methyl carbons are also key indicators for structural confirmation. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the carbon signals.
A representative, though general, compilation of expected ¹H and ¹³C NMR chemical shifts for camphor derivatives is presented below. The exact values for this compound will be influenced by the specific isomer and solvent used.
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | 0.8 - 1.1 | 9 - 20 |
| Methylene (CH₂) | 1.3 - 2.5 | 27 - 39 |
| Methine (CH) | 1.8 - 2.8 | 43 - 53 |
| Bridgehead (C) | - | 48 - 58 |
| Carbonyl (C=O) | - | ~215 |
| CH-Br | ~4.2 | ~50-60 |
Two-Dimensional (2D) Homo- and Heteronuclear Correlation Experiments
To unambiguously assign all proton and carbon signals and to determine the connectivity within the this compound molecule, two-dimensional NMR experiments are indispensable.
Homonuclear Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two to three bonds. emerypharma.com This is crucial for identifying adjacent protons and tracing out the spin systems within the molecule. For instance, the correlation between the C-3 proton and the protons on the adjacent methylene group (C-4) would be clearly visible as cross-peaks in the COSY spectrum. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. nanalysis.comoxinst.com This powerful technique allows for the direct assignment of a proton signal to its corresponding carbon signal, greatly simplifying the interpretation of both ¹H and ¹³C NMR spectra. nanalysis.comoxinst.com
Solid-State NMR Spectroscopy for Characterization of Adducts and Solids
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including adducts of this compound. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. mdpi.com Techniques such as magic-angle spinning (MAS) are employed to enhance spectral resolution. mdpi.com
In the context of this compound research, ssNMR can be used to study the structure of co-crystals or inclusion complexes. For instance, a study on deoxycholic acid complexes of endo-3-bromocamphor utilized ¹³C Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR to investigate the structure and dynamics of the guest molecule within the host lattice. researchgate.net Variable temperature ssNMR studies can also provide insights into phase transitions and the ordering of guest molecules within a crystalline host. researchgate.net
X-ray Crystallography for Molecular Structure and Conformation Analysis
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) is an essential technique for the unambiguous determination of the molecular structure of compounds that can be crystallized. uhu-ciqso.es For this compound, SC-XRD studies have been instrumental in confirming its absolute configuration. rsc.org A redetermination of the crystal structure of (+)-3-bromocamphor confirmed its absolute configuration, which is a key reference point for the stereochemistry of other monoterpenes. rsc.org
The crystallographic data obtained from such studies include the space group, unit cell dimensions, and atomic coordinates. For example, crystals of (+)-3-bromocamphor have been reported to be monoclinic, belonging to the space group P2₁, with two molecules per unit cell. rsc.org
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₅OBr | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁ | rsc.org |
| a (Å) | 7.36 (1) | rsc.org |
| b (Å) | 7.59 (1) | rsc.org |
| c (Å) | 9.12 (1) | rsc.org |
| β (°) | 94.1 (2) | rsc.org |
| Z | 2 | rsc.org |
Investigation of Crystal Packing and Supramolecular Interactions
Beyond determining the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions. These interactions, which include hydrogen bonds and halogen bonds, govern the crystal packing and can influence the physical properties of the solid. researchgate.netias.ac.in
In the case of brominated organic compounds like this compound, halogen bonding can play a significant role in the supramolecular assembly. acs.orgresearchgate.net A halogen bond is a non-covalent interaction between a halogen atom (in this case, bromine) and a nucleophilic site, such as an oxygen or nitrogen atom. acs.org The analysis of the crystal structure of this compound and its derivatives allows for the identification and characterization of these weak interactions, which can direct the formation of specific crystal architectures. acs.org The study of these supramolecular synthons is a key aspect of crystal engineering, which aims to design new solid materials with desired properties. ias.ac.inacs.org
Mass Spectrometry (MS) for Molecular Fragmentation and Identification Pathways
Mass spectrometry, particularly through electron ionization (EI-MS), is a powerful analytical technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. uni-saarland.delibretexts.org When a molecule like this compound (also known as α-bromocamphor) is subjected to a high-energy electron beam in a mass spectrometer, it loses an electron to form an unstable radical cation, known as the molecular ion (M⁺·). libretexts.org This high-energy molecular ion rapidly undergoes fragmentation, breaking into smaller, charged fragments and neutral species. Only the charged fragments are detected and plotted on a mass spectrum, which displays the relative abundance of ions at each mass-to-charge (m/z) ratio. uni-saarland.describd.com
The mass spectrum of this compound is characterized by several key features. A crucial diagnostic marker is the molecular ion peak. Due to the presence of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion appears as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺· and M+2). libretexts.org This isotopic signature is a definitive indicator of a monobrominated compound. The molecular weight of this compound (C₁₀H₁₅BrO) is 231.13 g/mol . nist.gov
The fragmentation of the this compound molecular ion proceeds through predictable pathways, often involving the cleavage of the weakest bonds and the formation of the most stable carbocations. uni-saarland.de Common fragmentation pathways include:
Loss of a bromine radical (·Br): This is a very common fragmentation for organobromides, leading to the formation of a [M-Br]⁺ cation.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation for ketones. This can lead to the formation of a stable acylium ion. libretexts.org
Loss of carbon monoxide (CO): Following initial fragmentation, a subsequent loss of a neutral CO molecule from a fragment containing the carbonyl group is often observed.
Loss of other neutral fragments: The bicyclic camphor skeleton can undergo complex rearrangements and further fragmentation, leading to the loss of various small hydrocarbon radicals and molecules.
Analysis of the resulting mass spectrum allows for the piecing together of the molecule's structure. The NIST Mass Spectrometry Data Center provides a reference spectrum for 3-Bromocamphor (B185472) which showcases these fragmentation patterns. nist.gov
Interactive Table: Key Mass Fragments of 3-Bromocamphor
The following table details the major peaks observed in the electron ionization mass spectrum of 3-bromocamphor and the likely identity of the corresponding fragments.
| m/z | Proposed Fragment Ion | Description |
| 232 | [C₁₀H₁₅⁸¹BrO]⁺· | Molecular ion peak (M+2) with the heavier bromine isotope. |
| 230 | [C₁₀H₁₅⁷⁹BrO]⁺· | Molecular ion peak (M⁺·) with the lighter bromine isotope. |
| 151 | [C₁₀H₁₅O]⁺ | Resulting from the loss of a bromine radical (·Br) from the molecular ion. |
| 123 | [C₉H₁₅]⁺ | Resulting from the loss of CO from the [M-Br]⁺ fragment. |
| 108 | [C₈H₁₂]⁺· | Fragment corresponding to the camphor nucleus after significant rearrangement. |
| 95 | [C₇H₇]⁺ | A common fragment in the mass spectra of cyclic terpenes. |
| 81 | [C₆H₉]⁺ | A stable cyclopentenyl or cyclohexenyl cation fragment. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common small fragment. |
Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. wisc.edu It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, causing these vibrations to be excited. savemyexams.com An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (cm⁻¹) of the radiation, revealing characteristic absorption bands that correspond to specific functional groups. chemistrystudent.com
For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent and diagnostic absorption is that of the carbonyl (C=O) group, characteristic of ketones. libretexts.org This bond gives rise to a strong, sharp absorption band in a predictable region of the spectrum. The presence of the rigid bicyclic ring structure influences the exact frequency of this vibration.
Other significant regions in the IR spectrum of this compound include:
C-H Stretching Region: Absorptions corresponding to the stretching vibrations of carbon-hydrogen bonds are observed. The presence of sp³-hybridized carbons in the camphor skeleton results in bands just below 3000 cm⁻¹. libretexts.org
Fingerprint Region: The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ contains a complex pattern of absorptions arising from various bending and stretching vibrations (including the C-C and C-Br single bonds). chemistrystudent.com This region is unique to each molecule and can be used for definitive identification by comparing it to the spectrum of a known standard. The C-Br stretch itself typically appears as a moderate to strong band in the lower frequency part of this region.
Detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of each absorption band to a specific normal mode of vibration, providing a complete picture of the molecule's dynamic structure. researchgate.netmdpi.com
Interactive Table: Characteristic Infrared Absorption Bands for this compound
This table summarizes the principal absorption bands found in the IR spectrum of this compound and their corresponding vibrational assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Bond | Vibrational Mode | Functional Group |
| 2950 - 2850 | Strong | C-H | Symmetric & Asymmetric Stretching | Alkane (sp³ C-H) |
| ~1750 | Strong, Sharp | C=O | Stretching | Ketone |
| ~1450 | Medium | C-H | Bending (Scissoring) | Methylene (-CH₂-) |
| 1040 - 1300 | Medium | C-C | Stretching | Bicyclic Skeleton |
| 700 - 500 | Medium-Strong | C-Br | Stretching | Alkyl Halide |
Theoretical and Computational Studies of Camphor Monobromide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying the structure and reactivity of camphor (B46023) derivatives. unipd.itnih.gov DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.
DFT calculations are used to analyze the electronic structure of molecules like camphor monobromide, providing insights into their reactivity. rsc.orgmdpi.com These calculations can determine the distribution of electron density, identify molecular orbitals, and predict sites susceptible to nucleophilic or electrophilic attack. For instance, studies on camphor derivatives utilize DFT to understand their electronic and molecular properties. researchgate.net
In the context of halocamphors, such as 3-bromocamphor (B185472), theoretical calculations help to elucidate the nature of their anion states, which is crucial for understanding their behavior in processes like dissociative electron attachment. researchgate.netrsc.org The electronic structure influences the molecule's ability to accept an electron, forming a temporary anion that can then dissociate. The energies and characteristics of these anion states, often labeled as σ* or π* depending on the orbital character, are key predictors of reactivity. rsc.orgresearchgate.net
Key electronic properties calculated using DFT include:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity.
Electrostatic Potential: This maps the charge distribution and indicates regions that are electron-rich or electron-poor, guiding predictions of intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution and interactions between orbitals within the molecule. researchgate.netscielo.br
DFT calculations are also pivotal in mapping out the potential energy surfaces of chemical reactions involving camphor derivatives. This allows for the determination of reaction energetics and the characterization of transition state structures. scielo.brresearchgate.net By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and mechanism of a reaction.
For example, the mechanism of debromination of 3-bromocamphor with primary amines was investigated using the B3LYP/6-311+G(d,p) level of theory. scielo.br This study identified a radical mechanism and showed that the reaction with the more polar ethanolamine (B43304) is energetically more favorable. scielo.br To confirm the reaction pathways, intrinsic reaction coordinate (IRC) calculations are often performed to ensure that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. scielo.br
Similarly, DFT has been used to study the hydroxylation of camphor by cytochrome P450, a reaction that proceeds via a two-step oxygen rebound mechanism. nih.gov The calculations identified the rate-determining step as the initial hydrogen atom abstraction, with an activation energy of over 20 kcal/mol. nih.gov Such studies are crucial for understanding enzymatic reactions and designing new catalysts.
Table 1: Computational Methods in Reactivity Studies of Camphor Derivatives
| Study Subject | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Debromination of 3-bromocamphor | B3LYP/6-311+G(d,p) | Radical mechanism proposed; reaction is energetically favorable with more polar amines. | scielo.br |
| Darzens reaction of camphor-based α-bromoketones | B3LYP/6-31G(d,p) | Reaction proceeds in two steps: an aldol-like reaction followed by epoxide formation. | researchgate.net |
| Camphor hydroxylation by cytochrome P450 | B3LYP DFT | Two-step oxygen rebound mechanism; H-atom abstraction is the rate-determining step. | nih.gov |
| Skeletal rearrangement of bromocamphor derivatives | DFT-level techniques | Confirmed the structure and origin of a major by-product in 8-bromocamphor synthesis. | scielo.org.za |
Electronic Structure Analysis and Reactivity Predictions
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique is particularly valuable for exploring the conformational landscape of flexible molecules and for analyzing intermolecular interactions in condensed phases. frontiersin.orgacs.orgmdpi.com
For halocamphor systems, Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been performed to study their ground states in the gas phase. rsc.orgrsc.org In these simulations, the nuclei move according to classical mechanics on a potential energy surface calculated quantum mechanically (often using DFT). rsc.org Such simulations, often conducted at specific temperatures (e.g., 353K), provide insights into the accessible conformations and the dynamics of the molecule. rsc.org
MD simulations are also employed to understand the stability of protein-ligand complexes, which is relevant for camphor derivatives with biological activity. tandfonline.comresearchgate.net For example, simulations can validate docking results and assess the structural flexibility of a molecule within a binding pocket. researchgate.nettandfonline.com The analysis of MD trajectories can reveal important intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize a particular conformation or binding mode. researchgate.netnih.gov
Electron Scattering and Bound State Calculations for Halocamphor Molecules
The interaction of low-energy electrons with halocamphor molecules is a key area of research, particularly concerning chirally sensitive dissociative electron attachment (DEA). rsc.org Theoretical calculations are essential for interpreting experimental results in this domain.
Studies have employed electron scattering and bound state calculations to understand the trends in DEA chiral asymmetries observed for molecules like 3-bromocamphor (3BrC). researchgate.netrsc.org These calculations indicate that the DEA signals primarily arise from the rapid dissociation of low-lying σ* anion states. researchgate.netrsc.org While other states like dipole-bound states and higher-lying shape resonances are also found, they are not expected to contribute significantly to the observed halide ion yields. researchgate.netrsc.org
The Schwinger Multichannel method with pseudopotentials (SMCPP) is one of the computational techniques used for these scattering calculations. researchgate.net The calculations provide energies and autoionization lifetimes (widths) of the temporary anion states, which are crucial for explaining the observed DEA efficiencies. rsc.org For 3-bromocamphor, a σ* resonance is identified at a specific energy, which is tuned to match experimental electron transmission data. rsc.org
Table 2: Calculated Anion State Properties for Halocamphors
| Molecule | Anion State | Calculated Energy (eV) | Method | Significance | Reference |
|---|---|---|---|---|---|
| 3-Bromocamphor (3BrC) | σ* | 0.53 | Tuned to electron transmission data | Corresponds to the resonance leading to DEA. | rsc.org |
| 3-Iodocamphor (3IC) | σ* | -0.05 | DFT/M06-2X/aug-cc-pVDZ (VBE) | Vertically bound anion state. | rsc.org |
Note: VBE refers to the vertical binding energy.
These theoretical models, even without explicitly including spin-orbit interactions, provide strong support for the experimentally observed differences in DEA yields between different halocamphors. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Chemical Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or other properties using statistical methods. nih.govwikipedia.orgamazon.comresearchgate.net The general form of a QSAR model is:
Activity = f (physicochemical properties and/or structural descriptors) + error wikipedia.org
QSAR studies on camphor derivatives have been conducted to understand the structural features that influence their biological activities, such as antifungal or antimycobacterial effects. researchgate.netnih.govnih.govresearchgate.netmsu.ru In these studies, a set of molecular descriptors is calculated for a series of compounds. These descriptors can quantify various electronic, steric, or geometric properties of the molecules. wikipedia.org Statistical methods are then used to build a mathematical model that predicts the activity based on these descriptors.
For example, a QSAR analysis of camphor derivatives revealed that factors like the number of fluorine atoms, relative molecular weight, and the atomic orbital electronic population have effects on antifungal activity. nih.govnih.gov Such models can provide a theoretical basis for the rational design of new, more potent compounds and help prioritize synthetic efforts. nih.govnih.gov The development and validation of QSAR models are guided by principles established by organizations like the OECD to ensure their reliability for predictive purposes. oecd.org
Chemical Transformations and Derivatization Pathways of Camphor Monobromide
Oxidation Reactions and Product Characterization (e.g., conversion to camphorquinone)
The oxidation of α-bromocamphor is a well-established method for the synthesis of camphorquinone (B77051) (2,3-bornanedione). wikipedia.orgnih.gov This transformation introduces a second carbonyl group adjacent to the existing one, resulting in a highly reactive α-diketone.
Several oxidative methods have been developed to achieve this conversion. A common laboratory-scale synthesis involves the use of selenium dioxide (SeO2) as the oxidizing agent. wikipedia.orgsmolecule.com Other methods include aerial oxidation of 3-bromocamphor (B185472) in the presence of sodium iodide and dimethyl sulfoxide (B87167) (DMSO). nih.govgoogle.com This latter approach has been reported to yield camphorquinone in high yields. nih.gov More environmentally friendly approaches have also been explored, utilizing reagents like potassium bromide and potassium bromate (B103136) in the presence of sulfuric acid. Additionally, the oxidation of 3-bromocamphor can be catalyzed by Fe-porphyrins in the presence of air. researchgate.net
The resulting product, camphorquinone, is a yellow solid with a characteristic absorption peak around 468 nm. wikipedia.org Its structure is characterized by a strained bicyclic framework containing two adjacent carbonyl groups. This structural feature makes it a valuable photoinitiator, particularly in the curing of dental composites. wikipedia.orgsmolecule.com
Table 1: Methods for the Oxidation of α-Bromocamphor to Camphorquinone
| Oxidizing Agent/System | Reaction Conditions | Yield | Reference |
| Selenium dioxide (SeO2) | Heating in acetic anhydride | Not specified | |
| Air / Sodium iodide / DMSO | 150°C for 6 hours | 76% | google.com |
| Air / Fe-porphyrins | Mild conditions | Not specified | researchgate.net |
| Potassium bromide / Potassium bromate / Sulfuric acid | Not specified | Not specified |
Nucleophilic Substitution Reactions with Varied Reagents (e.g., sulfur-centered nucleophiles)
The bromine atom in camphor (B46023) monobromide is susceptible to displacement by various nucleophiles, providing a pathway for the introduction of diverse functional groups. Nucleophilic substitution reactions on the camphor scaffold can proceed through different mechanisms, including SN1, SN2, and electron transfer (ET) pathways, depending on the substrate, nucleophile, and reaction conditions. researchgate.netlibretexts.org
Sulfur-centered nucleophiles have been shown to react with endo-3-bromocamphor. rsc.org For instance, the photostimulated reaction of arylthiolate ions with endo-3-bromocamphor leads to both reduction and substitution products. researchgate.netrsc.org The reactivity in these reactions is influenced by the pKa and proton affinities of the conjugate acids of the nucleophiles. researchgate.netrsc.org The reactions are suggested to proceed via an SRN1 mechanism, where an electron transfer from the nucleophile to the substrate initiates the process. researchgate.net The resulting 3-camphoryl radical can then either abstract a hydrogen atom to form the reduction product (camphor) or couple with the nucleophile to yield the substitution product. researchgate.net
The carbonyl group in bromocamphor plays a significant role in facilitating these electron transfer reactions. researchgate.net Substrates lacking this group show impeded reactivity. researchgate.net However, the stability of the intermediate radical can also influence the product distribution; if the radical is stabilized by conjugation, the coupling reaction may decrease, leading to a higher proportion of the reduction product. researchgate.net
Table 2: Reactivity of endo-3-Bromocamphor with Arylthiolate Ions
| Nucleophile | Products | Proposed Mechanism | Reference |
| Arylthiolate ions | Reduction and substitution products | SRN1 (Electron Transfer) | researchgate.netrsc.org |
Skeletal Rearrangement Reactions of Bromocamphor Derivatives
The rigid bicyclic skeleton of camphor and its derivatives is prone to fascinating and often complex skeletal rearrangements, particularly under acidic conditions or during certain chemical transformations. cdnsciencepub.com These rearrangements, which often involve Wagner-Meerwein shifts, can lead to the formation of structurally diverse products with altered ring systems. cdnsciencepub.comscielo.org.za
The bromination of camphor itself can involve Wagner-Meerwein rearrangements to explain the formation of 9-bromocamphor (B1239878). cdnsciencepub.com The process is thought to proceed through carbocationic intermediates that rearrange before or after the addition of bromine. cdnsciencepub.comescholarship.org For example, the acid-catalyzed rearrangement of camphor can generate intermediates with exocyclic methylene (B1212753) groups, which are then susceptible to electrophilic attack by bromine, followed by another Wagner-Meerwein shift to regenerate the camphor framework with a bromine atom at the C9 position. cdnsciencepub.com
Derivatives of bromocamphor also undergo significant skeletal rearrangements. For instance, the transformation of (+)-3,9-dibromocamphor to (-)-6,9-dibromocamphor in fuming sulfuric acid is a notable example. cdnsciencepub.com Computational studies have been employed to understand the mechanistic pathways of these rearrangements, often involving multiple steps of Wagner-Meerwein shifts, 2,3-exo- or 2,3-endo-shifts. scielo.org.za These studies help to predict the feasibility of different rearrangement pathways based on the stability of the intermediates and transition states. scielo.org.za The steric and electronic effects of the substituents, such as the bromine atoms, play a crucial role in directing the course of these rearrangements. scielo.org.za
Table 3: Examples of Skeletal Rearrangements in Bromocamphor Systems
| Starting Material | Reagents/Conditions | Major Product(s) | Key Rearrangement Type | Reference |
| (+)-Camphor | Br₂ / H₂SO₄ | (+)-9-Bromocamphor and (-)-9-Bromocamphor | Wagner-Meerwein | cdnsciencepub.com |
| (+)-endo-3-Bromocamphor | Br₂ / Chlorosulfonic acid | (+)-endo-3,9-Dibromocamphor | Wagner-Meerwein | cdnsciencepub.com |
| (+)-3,9-Dibromocamphor | Fuming sulfuric acid | (-)-6,9-Dibromocamphor | Not specified | cdnsciencepub.com |
| (+)-3,3,8-Tribromocamphor | Zn dust / AcOH | 8-Bromocamphor and 3,3,4-Trimethyl-1,7-dibromonorbornan-2-one | Wagner-Meerwein | scielo.org.za |
Cyclization and Annulation Reactions Incorporating Bromocamphor Backbones
The camphor backbone, functionalized with a bromine atom, serves as a valuable building block for the construction of more complex polycyclic systems through cyclization and annulation reactions. These reactions leverage the inherent reactivity of the bromocamphor scaffold to form new rings fused or spiro-attached to the original bicyclic system.
An interesting example is the reductive cyclization of 8-bromocamphor. cdnsciencepub.com Treatment of 8-bromocamphor with magnesium powder in refluxing tetrahydrofuran (B95107) (THF) leads to the formation of camphor-1,4-homoenol, a tricyclic alcohol. cdnsciencepub.com This reaction demonstrates the potential to generate new carbon-carbon bonds intramolecularly, effectively creating a new five-membered ring.
Another notable transformation is the unusual cyclopropanation of 9-bromocamphor derivatives. nih.gov The reaction of a 9-bromocamphor derivative bearing an exo-hydroxy group at C2 with a strong base like potassium tert-butoxide in warm DMSO results in the formation of a 7-spiro-cyclopropyl camphor derivative. nih.gov This reaction proceeds through an intramolecular nucleophilic substitution where the alkoxide formed from the C2-hydroxy group attacks the C9-methylene bearing the bromine atom.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also possible. While specific examples starting directly from camphor monobromide are less common in the provided context, the general principles of annulation can be applied. mdpi.com For instance, the camphor backbone can be modified to incorporate functionalities that can participate in transition-metal-catalyzed C-H activation/annulation reactions to build fused aromatic or heterocyclic rings. chemrxiv.org
Table 4: Examples of Cyclization Reactions with Bromocamphor Derivatives
| Starting Material | Reagents/Conditions | Product Type | Reference |
| 8-Bromocamphor | Magnesium / THF (reflux) | Tricyclic alcohol (Camphor-1,4-homoenol) | cdnsciencepub.com |
| 9-Bromocamphor derivative (with C2-exo-OH) | Potassium tert-butoxide / DMSO | 7-Spiro-cyclopropyl camphor derivative | nih.gov |
Selective Functional Group Interconversions on Bromocamphor Scaffolds
The ability to selectively transform one functional group into another on the bromocamphor scaffold is crucial for the synthesis of complex target molecules. solubilityofthings.com These functional group interconversions (FGIs) allow for the strategic manipulation of the molecule's reactivity and properties. slideshare.netorganic-chemistry.org
A key FGI involving bromocamphor is the debromination reaction. The bromine atom can be selectively removed to yield the parent camphor or other debrominated derivatives. A variety of reagents have been reported for the debromination of α-bromocarbonyl compounds, including triphenylphosphine, sodium borohydride-antimony tribromide, and tributyltin hydride. scielo.br Primary amines, such as ethanolamine (B43304) and ethylenediamine, have also been shown to effectively debrominate 3-bromocamphor, leading to the formation of the corresponding camphanimines. scielo.brscielo.br The efficiency of this reaction is influenced by the polarity and boiling point of the amine. scielo.br
Another important FGI is the transformation of the carbonyl group. For example, the carbonyl group can be reduced to a hydroxyl group. The presence of the bromine atom can influence the stereochemical outcome of such reductions.
Furthermore, the bromine atom itself can be a precursor to other functional groups through nucleophilic substitution, as discussed in section 7.2. The resulting products can then undergo further transformations. For instance, an iodo-substituted camphor derivative, formed through rearrangement, can be converted to an azide, which can then participate in Huisgen cycloaddition reactions to form triazoles. nih.govsmolecule.com This demonstrates a sequence of FGIs that significantly increases the molecular complexity and introduces new functionalities onto the camphor backbone.
The strategic application of FGIs allows chemists to navigate complex synthetic pathways, leveraging the unique stereochemistry and reactivity of the bromocamphor scaffold to access a wide range of derivatives. solubilityofthings.comnih.gov
Applications in Advanced Organic Synthesis Research
Camphor (B46023) Monobromide as a Key Chiral Building Block for Complex Molecule Synthesis
The inherent chirality and structural rigidity of the camphor framework make brominated camphor derivatives exceptional building blocks in asymmetric synthesis. researchgate.net As a component of the "chiral pool," (+)-camphor is a readily available and inexpensive starting material, and its functionalization through bromination provides a direct pathway to enantiomerically pure intermediates. cdnsciencepub.com The bromine atom serves as a versatile handle for a variety of subsequent chemical transformations, including nucleophilic substitutions, eliminations, and rearrangements, enabling the construction of intricate and stereochemically defined molecules. cdnsciencepub.comcdnsciencepub.com
The utility of camphor monobromide as a chiral starting material is prominently demonstrated in the total synthesis of natural products. researchgate.netamazon.com The stereodefined structure of bromocamphor allows for the transfer of its chirality to the target molecule, a critical aspect in synthesizing biologically active compounds that often exhibit stereospecific interactions.
One notable example is the use of (+)-α-bromocamphor in the synthesis of sesquiterpenoids. Researchers have successfully carried out the total synthesis of natural α-santalene and its analogue, trans-Δ11,12-iso-α-santalene, starting from (+)-α-bromocamphor. researchgate.net Similarly, α-ekasantalic acid has been synthesized using this chiral building block. researchgate.net The camphor skeleton provides the necessary stereochemical foundation upon which the more complex structures of these natural products are built. Furthermore, ring-cleavage reactions of bromocamphor derivatives, such as 8,10- and 9,10-dibromocamphor, can yield chiral synthons that are valuable intermediates for natural product synthesis. researchgate.net
Table 1: Examples of Natural Products Synthesized Using Bromocamphor Derivatives
| Natural Product/Analogue | Starting Material | Reference |
| α-Santalene | (+)-α-Bromocamphor | researchgate.net |
| trans-Δ11,12-iso-α-santalene | (+)-α-Bromocamphor | researchgate.net |
| α-Ekasantalic acid | (+)-α-Bromocamphor | researchgate.net |
| Khusimone | Camphor-derived intermediates | researchgate.net |
| (-)-2-epi-Zizanoic acid | Camphor-derived intermediates | researchgate.net |
The camphor scaffold, accessed through its brominated derivatives, is a powerful template for the synthesis of a wide variety of heterocyclic compounds. acgpubs.orgresearchgate.net These compounds are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules.
Nitrogen-Containing Heterocycles: Derivatives of (+)-camphoric acid, which can be obtained from camphor, have been used to synthesize a series of N-heterocyclic amides. nih.gov These syntheses often involve creating amide bonds with various heterocyclic amines. The resulting compounds have been investigated for their potential biological activities. nih.gov Additionally, camphor has been used as a starting material for the preparation of chiral quinolines and 1,2,3-triazole hybrids. researchgate.netresearchgate.net
Thiazolidinones: Camphor-based thiazolidinones represent another important class of heterocycles synthesized from bromocamphor precursors. researchgate.netnih.gov The synthesis typically begins with camphor, which is converted to a thiosemicarbazone. This intermediate then reacts with reagents like ethyl 2-bromoisobutyrate or phenacyl bromide derivatives to form the thiazolidinone ring. acgpubs.orgnih.govnih.gov For instance, camphor-based thiazolidinone-isoxazole and thiazolidinone-1,2,3-triazole hybrids have been synthesized from natural (R)-camphor, where N-alkylation with propargyl bromide is a key step. researchgate.net
Table 2: Heterocyclic Scaffolds Synthesized from Camphor Derivatives
| Heterocyclic Class | Synthetic Approach | Reference |
| N-Heterocyclic Amides | Coupling of (+)-camphoric acid with heterocyclic amines | nih.gov |
| Thiazolidinones | Cyclization of camphor-derived thiosemicarbazones with bromo-esters | acgpubs.orgnih.gov |
| Thiazolidinone-Isoxazole Hybrids | Transformation of (R)-camphor to a thiazolidin-4-one, followed by N-alkylation and cycloaddition | researchgate.net |
| Quinolines | Cyclization of imines derived from camphor | researchgate.net |
| Pyrazoles and Pyrimidines | Condensation reactions involving camphor or camphorquinone (B77051) | acgpubs.orgresearchgate.net |
Total Synthesis of Natural Products and Their Analogues
Use in the Stereospecific Synthesis of Optically Pure Intermediates
The synthesis of optically pure intermediates is a cornerstone of modern asymmetric synthesis, and bromocamphor derivatives are frequently employed for this purpose. cdnsciencepub.com The well-defined stereochemistry of the camphor framework allows for highly stereoselective reactions, leading to intermediates with excellent enantiomeric purity.
Regiospecific bromination of camphor and its derivatives is a key strategy for producing these chiral synthons. cdnsciencepub.com For example, stereospecific routes to 8-bromocamphor have been developed through the bromination of 3,3-dibromocamphor followed by selective debromination. rsc.orgresearchgate.net Similarly, (+)-3,9-dibromocamphor can be produced from (+)-3-bromocamphor through a series of rearrangement and bromination steps. cdnsciencepub.com
These optically pure brominated intermediates serve as precursors to other valuable compounds. For instance, D-3-Bromocamphor-8-sulfonic acid ammonium (B1175870) salt is a well-known chiral resolving agent, used to separate enantiomers of racemic mixtures. thermofisher.in This highlights the role of bromocamphor not just as a building block but also as a tool for achieving optical purity in other synthetic sequences. The synthesis of optically active allyl and alkyl sulfoxides has also been achieved using camphor-derived precursors, demonstrating the versatility of the scaffold in creating diverse chiral molecules. acs.org
Table 3: Key Optically Pure Intermediates Derived from Bromocamphor
| Intermediate | Precursor | Synthetic Significance | Reference |
| (+)-endo-6-Bromocamphor | (+)-endo-3-Bromocamphor | Intermediate for terpenoid synthesis | cdnsciencepub.com |
| (+)-9-Bromocamphor | (+)-Camphor | Chiral building block | cdnsciencepub.com |
| 8-Bromocamphor | 3,3-Dibromocamphor | Chiral synthon for natural product synthesis | rsc.orgresearchgate.net |
| (+)-3,9-Dibromocamphor | (+)-3-Bromocamphor | Chiral intermediate | cdnsciencepub.com |
| D-3-Bromocamphor-8-sulfonic acid ammonium salt | Camphor | Chiral resolving agent | thermofisher.in |
Development of Novel Organocatalysts and Chiral Ligands Derived from Bromocamphor Scaffolds
The rigid, chiral scaffold of bromocamphor is an ideal platform for the design and synthesis of novel organocatalysts and chiral ligands for asymmetric catalysis. snnu.edu.cnnih.govbeilstein-journals.org By attaching catalytically active moieties to the camphor backbone, chemists can create a well-defined chiral environment that influences the stereochemical outcome of a reaction.
A variety of bifunctional organocatalysts have been developed from camphor-derived diamines. mdpi.comresearchgate.net Thiourea-based organocatalysts, for example, have been synthesized from regio- and stereochemically diverse diamines prepared from commercial camphor derivatives. mdpi.comresearchgate.net These catalysts have shown effectiveness in reactions like the conjugate addition of 1,3-dicarbonyl nucleophiles to trans-β-nitrostyrene. mdpi.comresearchgate.net
Furthermore, the bromocamphor scaffold has been used to create chiral ligands for transition metal-catalyzed reactions. New classes of N,S- and N,P-containing chiral ligands have been synthesized and successfully applied in asymmetric reactions such as the transfer hydrogenation of ketones and palladium-catalyzed allylic substitutions. researchgate.netrsc.org The synthesis of these ligands often involves nucleophilic substitution on a bromomethyl group attached to the camphor framework, demonstrating a direct application of bromocamphor derivatives. researchgate.net The stereochemistry of the camphor backbone is crucial for inducing high enantioselectivity in the catalyzed transformations. rsc.org
Table 4: Representative Catalysts and Ligands from Bromocamphor Scaffolds
| Catalyst/Ligand Type | Camphor-Derived Scaffold | Application | Reference |
| Bifunctional Thiourea Organocatalyst | Camphor-derived diamines | Michael addition | mdpi.comresearchgate.net |
| N,S Chiral Ligands | Camphor scaffold | Transfer hydrogenation | rsc.org |
| N,P Chiral Ligands | Camphor-annulated quinoline | Palladium-catalyzed allylic substitution | researchgate.net |
| Bifunctional Squaramide Organocatalyst | Camphor-1,3-diamine | Conjugate additions | researchgate.net |
Future Research Directions and Emerging Avenues in Camphor Monobromide Studies
Innovations in Regio- and Stereoselective Synthetic Methodologies
The selective functionalization of the camphor (B46023) skeleton remains a central challenge. Future research will likely focus on developing more efficient and precise methods for the synthesis of specific camphor monobromide isomers and their subsequent conversion into complex molecules.
Historically, the bromination of camphor can lead to a mixture of products, with substitution occurring at positions like C3, C8, C9, or C10 depending on the reaction conditions. researchgate.netcdnsciencepub.com For instance, direct C9 bromination of (+)-camphor can be accompanied by a Wagner-Meerwein rearrangement, leading to a partially racemic product. researchgate.net A key innovation was the development of a regiospecific route to 8-bromocamphor via the bromination of 3,3-dibromocamphor, followed by selective debromination. researchgate.net
Future innovations are expected in the following areas:
Catalyst-Controlled Selectivity: The development of novel transition-metal or organocatalysts could offer unprecedented control over which C-H bond is functionalized. Recent strides in C-H functionalization demonstrate the potential for catalysts to direct reactions to previously inaccessible positions on the camphor framework. researchgate.net This would enable the synthesis of specific monobrominated isomers that are currently difficult to access.
Flow Chemistry for Enhanced Control: The use of flow chemistry can provide superior control over reaction parameters such as temperature, pressure, and reaction time. innovationnewsnetwork.com This precision could be harnessed to minimize side reactions and improve the regioselectivity of bromination, potentially allowing for the selective synthesis of thermodynamically or kinetically favored isomers.
Enzymatic and Bio-catalytic Approaches: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The discovery or engineering of enzymes capable of selectively halogenating the camphor skeleton at specific positions would represent a significant breakthrough, providing access to enantiomerically pure brominated derivatives under mild conditions.
Table 1: Selected Regioselective Bromination Reactions of Camphor and its Derivatives
| Starting Material | Reagents | Major Product | Reference |
| (+)-Camphor | Bromine, Chlorosulfonic acid | (±)-9-Bromocamphor | researchgate.net |
| 3,3-Dibromocamphor | Bromine, Chlorosulfonic acid; then Zn/HOAc | (+)-8-Bromocamphor | researchgate.net |
| 3-Bromocamphor-4-carboxylic acid | Bromine, Chlorosulfonic acid | 3,10-Dibromocamphor-4-carboxylic acid | msu.ru |
| 3,3-Disubstituted bornane-2-thiones | Bromine (Br₂) | 10-Bromobornane-2-thione derivatives | sci-hub.se |
| (+)-3,9-Dibromocamphor | Fuming sulfuric acid (rearrangement) | (-)-6,9-Dibromocamphor | cdnsciencepub.com |
Advanced Mechanistic Insights via Emerging Spectroscopic and Computational Techniques
A deeper understanding of reaction mechanisms is crucial for developing better synthetic methods. The rearrangements inherent in camphor chemistry, such as the Wagner-Meerwein shift, present a rich area for investigation. researchgate.net While classical mechanistic studies have provided a solid foundation, modern techniques can offer a much more detailed picture.
Advanced Spectroscopic Methods: The use of time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, could allow for the direct observation of short-lived intermediates and transition states in camphor rearrangement reactions. In-situ NMR spectroscopy can also provide real-time monitoring of reaction pathways and kinetics, helping to unravel complex reaction networks. uni-heidelberg.de
Computational Chemistry: Density Functional Theory (DFT) calculations have already been used to investigate reaction pathways and resolve conflicting mechanistic explanations for byproduct formation in camphor bromination reactions. scielo.org.za Future research will leverage more powerful computational methods to model entire reaction energy surfaces with high accuracy. This can help predict the most likely reaction pathways, understand the origins of stereoselectivity, and computationally screen potential catalysts before attempting synthesis in the lab. dntb.gov.ua Isotopic labeling studies, combined with computational analysis, will also continue to be a powerful tool for elucidating complex mechanistic steps, such as hydride or methyl shifts. uni-heidelberg.de
Exploration of this compound Derivatives in Novel Material Science Applications
The unique structural and chiral properties of the camphor framework make its derivatives, including those accessible from this compound, attractive candidates for advanced materials. Future research will likely move beyond their traditional use as chiral auxiliaries to explore their potential in new domains. researchgate.net
Chiral Polymers and Materials: this compound can serve as a starting point for creating chiral monomers. Polymerization of these monomers could lead to novel helical polymers or chiral stationary phases for enantioselective separations. tum.de For example, borneol-modified chitosan (B1678972) has already shown promise as a broad-spectrum antimicrobial material, suggesting that other camphor-based polymers could be developed for biomedical applications. nih.gov
Liquid Crystals and Molecular Switches: The rigid, globular structure of the camphor skeleton is a desirable feature for the design of liquid crystals. By incorporating this compound derivatives into larger molecular structures, it may be possible to create new chiral liquid crystalline phases with unique optical or electronic properties.
Functional Odorants and Fragrances: Derivatives of camphor are already used as odorants. google.com this compound provides a handle for further chemical modification, enabling the systematic synthesis and screening of new derivatives to discover compounds with unique and valuable fragrance profiles.
Table 2: Potential Material Science Applications for this compound Derivatives
| Application Area | Potential Role of Camphor Derivative | Desired Property | Reference |
| Polymer Chemistry | Chiral monomer for polymerization | Creation of bio-based, chiral polymers | tum.de |
| Biomaterials | Functional component of materials like modified chitosan | Antimicrobial surfaces, biocompatible materials | nih.gov |
| Separation Science | Building block for chiral stationary phases | Enantioselective separation of racemates | dntb.gov.ua |
| Electronics | Core scaffold for liquid crystal molecules | Unique optical and electro-optical properties | N/A |
| Consumer Products | Precursor for novel fragrance compounds | Specific and valuable odor characteristics | google.com |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are discovered and synthesized. europa.euoncodesign-services.com This data-driven approach holds immense potential for accelerating research into this compound and its derivatives.
Predictive Synthesis and Retrosynthesis: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, including complex regioselective brominations of the camphor scaffold. nih.gov Retrosynthesis software can propose novel synthetic routes to complex target molecules derived from this compound, potentially uncovering more efficient pathways than those designed by human chemists.
De Novo Design of Functional Molecules: Generative AI models can design entirely new molecules with specific desired properties. drug-dev.com For instance, an ML model could be tasked with designing camphor derivatives with optimal binding affinity for a specific biological target or with specific material properties. This approach could rapidly identify promising candidates for applications in medicine or material science, which can then be synthesized and tested. researchgate.netmdpi.com
Accelerated Data Analysis: AI can analyze large datasets from spectroscopic and computational experiments to identify patterns and correlations that might be missed by human researchers. This can accelerate the process of mechanistic elucidation and property characterization. innovationnewsnetwork.com For example, Quantitative Structure-Activity Relationship (QSAR) models, which have been applied to camphor derivatives, use machine learning to correlate molecular structure with biological activity, guiding the design of more potent compounds. mdpi.com
The integration of these AI/ML tools into a closed-loop, automated synthesis platform—a "RoboChemist"—could one day enable the rapid design, synthesis, and testing of new this compound derivatives with minimal human intervention, dramatically accelerating the pace of discovery. innovationnewsnetwork.com
Q & A
Basic Research Questions
Q. What experimental methods are most effective for synthesizing camphor monobromide with high enantiomeric purity?
- Methodology : this compound can be synthesized via bromination of camphor using bromine in a controlled acidic environment. For enantioselective synthesis, enzymatic catalysis (e.g., glucose dehydrogenase and borneol dehydrogenase) has shown promise, achieving >99% conversion rates under optimized reaction parameters (e.g., pH 7.5, 30°C, and 2.5-hour incubation) . Characterization should include chiral HPLC or polarimetry to confirm enantiomeric excess (ee).
Q. How can researchers reliably quantify this compound in complex mixtures?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm are standard techniques. Calibration curves using pure standards and internal normalization (e.g., with naphthalene as an internal standard) improve accuracy. Replicate analyses (n ≥ 3) and validation via spike-and-recovery experiments are critical to minimize matrix interference .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : this compound is corrosive and requires handling in a fume hood with PPE (gloves, goggles, lab coat). Storage should follow UN 3260 guidelines for corrosive solids, including segregation from incompatible reagents (e.g., strong oxidizers). Spill management protocols must include neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in aqueous systems be resolved?
- Methodology : Discrepancies in solubility (SW) values may arise from differences in experimental conditions (e.g., temperature, ionic strength). Researchers should replicate measurements using standardized methods (e.g., shake-flask technique) and compare results with predictive models like the modified van’t Hoff equation. For camphor derivatives, discrepancies >0.5 log units warrant re-evaluation of phase transitions (solid vs. liquid solubility) and validation via differential scanning calorimetry (DSC) .
Q. What statistical approaches are suitable for analyzing dose-dependent mutagenic effects of this compound?
- Methodology : A randomized complete block design (RCBD) with factorial arrangement and three replications is recommended. Data should be analyzed using ANOVA followed by post-hoc LSD tests (p < 0.05) to compare means. Non-significant trends (e.g., chromosomal aberration frequencies) require power analysis to determine sample size adequacy .
Q. How can enzymatic synthesis of this compound be optimized to balance yield and enantiomeric purity?
- Methodology : Kinetic studies (e.g., Michaelis-Menten analysis) for enzymes like glucose dehydrogenase (kcat = 1.3 s⁻¹) should inform activity ratios. Reaction parameters (time, temperature, cofactor concentration) must be optimized via response surface methodology (RSM). Trade-offs between yield and ee can be modeled using multivariate regression, with validation via scaled-down bioreactor trials .
Q. What experimental designs minimize environmental variability in studies on this compound’s repellent properties?
- Methodology : True experimental designs (e.g., post-test control group designs) with controlled humidity (50–60%) and temperature (25°C) are critical. For repellency assays, use standardized insect populations (e.g., Musca domestica sp.) and replicate experiments (n ≥ 4) to account for behavioral variability. Dose-response curves (e.g., 20–40% camphor concentrations) should include non-linear regression (R² ≥ 0.6) to identify optimal efficacy thresholds .
Q. How can computational tools predict the environmental fate of this compound?
- Methodology : Quantitative structure-activity relationship (QSAR) models and software like EPI Suite can estimate properties like biodegradation half-life and bioaccumulation potential. Validation requires comparison with experimental soil adsorption coefficients (Koc) and hydrolysis rates. Discrepancies >1 log unit between predicted and observed data necessitate re-evaluation of molecular descriptors (e.g., log P, polar surface area) .
Methodological Resources
- Data Collection : Use Google Forms or SPSS for survey design and statistical analysis, ensuring clear question phrasing and Likert-scale validation .
- Literature Review : Leverage PubMed and keyword combinations (e.g., "this compound AND synthesis") to identify gaps. Avoid unreliable sources like benchchem.com .
- Ethical Compliance : For studies involving biological models, adhere to institutional review protocols for participant/animal selection and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
